2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Description
BenchChem offers high-quality 2-(2-Isopropyl-imidazol-1-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropyl-imidazol-1-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8-10-4-5-11(8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNCDROLDBBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
An In-Depth Technical Guide to 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Introduction
2-(2-Isopropyl-imidazol-1-yl)-propionic acid is a substituted imidazole derivative incorporating a propionic acid moiety. The imidazole ring is a fundamental component of the amino acid histidine and is prevalent in many biologically active molecules, contributing to their therapeutic effects through various mechanisms such as hydrogen bonding and metal coordination.[1] The propionic acid functional group, a simple carboxylic acid, is also found in numerous compounds with diverse applications, from preservatives to pharmaceuticals.[2][3] This guide provides a comprehensive overview of the chemical structure, predicted properties, a hypothetical synthetic route, and potential applications of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, synthesized from available data on analogous compounds to provide a valuable resource for researchers and drug development professionals.
Chemical Structure and Nomenclature
The chemical structure of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid consists of an imidazole ring substituted at the 2-position with an isopropyl group and at the 1-position with a 2-propionic acid group.
IUPAC Name
2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid
Chemical Structure Diagram
Caption: 2D structure of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C9H14N2O2 | - |
| Molecular Weight | 182.22 g/mol | - |
| CAS Number | Not available | - |
| Appearance | White to off-white solid | General property of similar organic acids.[4] |
| pKa | ~4-5 (carboxylic acid) | Based on propionic acid.[2] |
| LogP | ~0.5 - 1.5 | Estimated based on similar imidazole derivatives.[5] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | - |
| Hydrogen Bond Acceptors | 3 (from N in imidazole and O in carboxylic acid) | - |
| Rotatable Bonds | 3 | - |
Hypothetical Synthesis
A plausible synthetic route for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid can be conceptualized based on established methods for the synthesis of N-substituted imidazoles.[1][6] The proposed pathway involves the N-alkylation of 2-isopropylimidazole with a suitable propionic acid derivative.
Proposed Synthetic Workflow
Caption: Hypothetical synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual guide based on similar synthetic procedures.[1][6]
Step 1: N-Alkylation of 2-Isopropylimidazole
-
To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromopropionate (1.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, ethyl 2-(2-isopropyl-imidazol-1-yl)propionate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl 2-(2-isopropyl-imidazol-1-yl)propionate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid (HCl).
-
The product, 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of similar benzimidazole and imidazole derivatives.[7]
| Spectroscopy | Predicted Chemical Shift (δ, ppm) or Frequency (cm⁻¹) | Assignment |
| ¹H NMR | ~1.3 (d, 6H) | Isopropyl -CH₃ |
| ~1.6 (d, 3H) | Propionic acid -CH₃ | |
| ~3.0 (sept, 1H) | Isopropyl -CH | |
| ~4.5 (q, 1H) | Propionic acid -CH | |
| ~7.0-7.5 (m, 2H) | Imidazole C-H | |
| ~10-12 (br s, 1H) | Carboxylic acid -OH | |
| ¹³C NMR | ~18-22 | Propionic acid -CH₃ |
| ~22-25 | Isopropyl -CH₃ | |
| ~28-32 | Isopropyl -CH | |
| ~55-60 | Propionic acid -CH | |
| ~120-130 | Imidazole C-H | |
| ~150-155 | Imidazole C-isopropyl | |
| ~170-175 | Carboxylic acid C=O | |
| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2900-3000 | C-H stretch (aliphatic) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1600, ~1500 | C=N and C=C stretch (imidazole ring) |
Potential Applications and Biological Relevance (Inferred)
While no specific biological activity has been reported for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, its structural motifs suggest several areas of potential interest for researchers.
-
Antimicrobial Activity: Imidazole-based compounds are known to possess antifungal and antibacterial properties.[8] Propionic acid itself is used as an antimicrobial agent.[9] The combination of these two moieties could lead to novel antimicrobial agents.
-
Cardiovascular Research: Certain imidazole propionic acid derivatives have been implicated in the gut-heart axis and the development of atherosclerosis.[10] Investigating the effect of this specific isomer on cardiovascular pathways could be a fruitful area of research.
-
Peptide Synthesis and Biomaterials: As a derivative of an amino acid-like structure, this compound could serve as a building block in peptide synthesis or for the development of novel biomaterials.[11]
Conclusion
This technical guide provides a foundational understanding of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, a molecule for which direct experimental data is currently limited. By extrapolating from the known chemistry of related compounds, we have outlined its structure, predicted its physicochemical and spectroscopic properties, and proposed a viable synthetic route. The inferred potential applications in antimicrobial and cardiovascular research highlight the importance of further investigation into this and similar molecules. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of novel imidazole derivatives.
References
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC.
- Wikipedia. (n.d.). Propionic acid.
- PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid.
- PubChem. (n.d.). 2-(2-Isopropyl-5-indanyl)propionic acid.
- MDPI. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
- Perstorp. (2023). Propionic Acid.
- PubChem. (n.d.). Imidazole propionate.
- ResearchGate. (2025). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -.
- Sigma-Aldrich. (n.d.). Imidazolepropionic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of Imidazole Propionic Acid in Modern Research.
- FooDB. (2010). Showing Compound Isopropyl propionate (FDB001363).
- PubChem. (n.d.). 1H-Imidazole-1-propanoic acid, 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-, sodium salt (1:1).
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylethyl ester (CAS 637-78-5).
- Guidechem. (n.d.). Imidazolepropionic acid 1074-59-5 wiki - Kr.
- PMC. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review.
- Google Patents. (n.d.). WO2012142077A2 - Use of propionic acid as an antimicrobial.
- Benchchem. (n.d.). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
- PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E).
- MDPI. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity.
- PubMed. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology.
- ResearchGate. (2026). (PDF) Imidazolium‐Based Ionic Liquids as Antifungal and Antibiofilm Agents Against Candida tropicalis.
- ChemBK. (2024). propan-2-yl 2-methylpropanoate.
- ChemScene. (n.d.). 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide.
Sources
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
- 3. perstorp.com [perstorp.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2012142077A2 - Use of propionic acid as an antimicrobial - Google Patents [patents.google.com]
- 10. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Thermodynamic Stability & Profiling of 2-(2-Isopropyl-imidazol-1-yl)-propionic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid (CAS 917561-98-9) and its structural derivatives.[1] These compounds serve as critical intermediates in the synthesis of angiotensin II receptor antagonists and novel ionic liquids. Their stability profile is governed by the interplay between the electron-rich imidazole core, the steric bulk of the C2-isopropyl group, and the amphoteric nature of the propionic acid tail. This guide details theoretical degradation pathways, experimental profiling protocols, and stability-indicating workflows for researchers in medicinal chemistry and process development.[1]
Structural & Theoretical Framework
Chemical Identity & Electronic Effects
The molecule consists of a central imidazole ring substituted at the N1 position with a propionic acid moiety and at the C2 position with an isopropyl group.
-
Imidazole Aromaticity: The
-electron system of the imidazole ring provides exceptional thermal stability (often stable >300°C in inert atmospheres). The resonance energy (~14 kcal/mol) renders the ring resistant to nucleophilic attack and hydrolysis under neutral conditions. -
Steric Shielding (Isopropyl Effect): The bulky isopropyl group at C2 exerts a protective steric effect on the N3 nitrogen. This steric hindrance reduces the propensity for N3-quaternization or coordination with metals, thereby modulating the compound's reactivity compared to unhindered imidazoles.
-
Zwitterionic Character: In the solid state and at neutral pH, the molecule likely exists as a zwitterion . The basic N3 imidazole nitrogen (
) can accept a proton from the carboxylic acid ( ), forming an inner salt ( ).[1] This electrostatic network significantly increases the lattice energy, elevating the melting point and solid-state stability.
Predicted Physicochemical Properties
| Property | Value / Prediction | Rationale |
| Melting Point | 150°C – 190°C | High lattice energy due to zwitterionic H-bonding network.[1] |
| pKa (Acid) | ~4.2 – 4.8 | Typical for aliphatic carboxylic acids (propionic acid).[1] |
| pKa (Base) | ~7.2 – 7.8 | C2-alkyl donation (+I effect) increases basicity of N3 vs unsubstituted imidazole ( |
| LogP | 0.5 – 1.2 | Amphiphilic: Isopropyl is lipophilic; zwitterion is hydrophilic.[1] |
Degradation Mechanisms & Pathways[1]
Understanding the specific failure modes is critical for process safety and shelf-life determination.
Oxidative Dealkylation (Radical Mechanism)
The tertiary carbon of the isopropyl group (benzylic-like position) is the most susceptible site for oxidative degradation. Under high thermal stress in aerobic conditions, hydrogen abstraction leads to a radical intermediate, eventually cleaving the alkyl chain.[1]
Thermal Decarboxylation
While less prone than
Visualization of Degradation Pathways
Caption: Primary degradation pathways showing oxidative attack at the isopropyl group and thermal decarboxylation.
Experimental Profiling Protocols
To validate the thermodynamic stability of specific derivatives, the following self-validating protocols should be employed.
Protocol A: Solid-State Thermal Analysis (TGA/DSC)
Objective: Determine melting point, glass transition, and onset of thermal decomposition (
-
Instrument Setup: Calibrate DSC/TGA using Indium and Tin standards.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped but vented for TGA; hermetically sealed for DSC if volatile loss is not expected).
-
Method:
-
Equilibration: Hold at 25°C for 5 min.
-
Ramp: Heat at 10°C/min from 25°C to 300°C.
-
Atmosphere: Run duplicate samples under Nitrogen (
, inert) and Air (oxidative).[1]
-
-
Analysis:
-
Melting Point (
): Defined as the onset of the endothermic peak in DSC. -
Decomposition (
): Defined as the temperature at 5% weight loss in TGA. -
Validation: If
in Air is significantly lower than in , oxidative instability of the isopropyl group is confirmed.
-
Protocol B: Accelerated Stability Stress Testing (HPLC)
Objective: Quantify degradation rates (
-
Solution Preparation: Dissolve compound to 1 mg/mL in mobile phase.
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidation: 3%
, 25°C, 24 hours.[1] -
Thermal: 80°C (solution), 48 hours.
-
-
Analysis: HPLC-UV (210 nm for imidazole ring) or LC-MS.
-
Calculation: Plot
vs. time. Linearity ( ) confirms first-order kinetics.[1]
Stability Assessment Workflow
This decision tree guides the researcher through the characterization process.
Caption: Step-by-step workflow for assessing the thermodynamic and kinetic stability of imidazole derivatives.
References
-
ChemicalBook. (2024).[1] 2-(2-ISOPROPYL-IMIDAZOL-1-YL)-PROPIONIC ACID Properties and Supplier Data. Link
-
PureSynth. (2024).[1] 2-Isopropylimidazole: Synthesis and Applications as a Pharmaceutical Intermediate. Link
-
Frontiers in Endocrinology. (2025). Metabolic Pathways and Stability of Imidazole Propionate Derivatives. Link
-
ResearchGate. (2025). Thermal Stability of Imidazolium-based Ionic Liquids and Derivatives. Link
-
Journal of Physical Chemistry A. (2013). Decomposition Mechanisms of Imidazole-Based Energetic Materials. Link[1]
Sources
pKa values and ionization behavior of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
An In-depth Technical Guide to the Ionization Behavior and pKa Determination of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Executive Summary
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the predicted ionization behavior of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid, a molecule incorporating both a basic imidazole moiety and an acidic carboxylic acid group. As no empirical data for this specific novel chemical entity (NCE) is publicly available, this document serves as a predictive framework and a practical guide for its empirical determination. We will explore the theoretical underpinnings of its acid-base chemistry, present detailed protocols for its experimental pKa determination via potentiometric titration and other validated methods, and discuss the utility of computational prediction as a complementary tool. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize the ionization profile of complex molecules.
Molecular Structure and Predicted Ionizable Centers
2-(2-Isopropyl-imidazol-1-yl)-propionic acid is a bifunctional molecule featuring two key ionizable groups that will dictate its behavior in a pH-dependent manner.
-
Carboxylic Acid Group (-COOH): This is an acidic functional group expected to lose a proton to form a carboxylate anion (-COO⁻). Based on the pKa of propionic acid (approx. 4.87), we can predict this group will have a pKa₁ in the range of 4.0 - 5.0 .
-
Imidazole Ring: The imidazole ring is an amphoteric heterocycle. The nitrogen at position 3 (N-3) is basic and can accept a proton to form a positively charged imidazolium cation. The conjugate acid of imidazole itself has a pKa of approximately 7.0.[1] The presence of an electron-donating isopropyl group at the C-2 position is expected to increase the electron density in the ring, making the N-3 nitrogen slightly more basic. Therefore, we can predict a pKa₂ for the imidazolium cation in the range of 7.0 - 8.0 .
Due to the presence of both acidic and basic centers, the molecule can exist in multiple ionization states: cationic, zwitterionic (neutral overall charge), and anionic, depending on the pH of the surrounding environment.
Figure 1: Predicted ionization states of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid as a function of pH.
Experimental Determination of pKa Values
Precise pKa determination requires robust experimental methods. Potentiometric titration is considered the gold standard for its accuracy and direct measurement capabilities.[2] However, complementary methods like UV-Vis spectrophotometry and capillary electrophoresis offer advantages, especially for compounds with low solubility or when only small sample quantities are available.[3][4]
Potentiometric Titration: The Definitive Method
Expertise & Rationale: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the equivalence points where proton transfer occurs. For a diprotic substance like our target molecule, starting at a low pH (fully protonated, net charge +1) and titrating with a strong base (e.g., NaOH) will reveal two distinct buffer regions and inflection points on the titration curve, corresponding to pKa₁ and pKa₂.[5] The use of a co-solvent like methanol may be necessary for sparingly soluble compounds, though this requires extrapolation to determine the pKa in a fully aqueous medium.[2]
Protocol for Potentiometric pKa Determination:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a known volume of water (or a water/co-solvent mixture) to a concentration of approximately 1-10 mM. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[6][7]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[6]
-
Acidify the solution with a small amount of standardized strong acid (e.g., 0.1 M HCl) to a starting pH of ~2.0 to ensure the molecule is fully protonated.
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with measurements, especially in the neutral-to-high pH range.[2]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel (e.g., 25 °C) with continuous stirring.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a calibrated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve), which correspond to the half-equivalence points. At the half-equivalence point, pH = pKa.[6]
-
Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points. The pKa values are the pH readings at half these volumes.
-
Figure 2: Standard workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
Expertise & Rationale: This method is effective if the molecule contains a chromophore near an ionizable center, causing the UV-Vis absorption spectrum to change with pH.[8] The imidazole ring is an excellent chromophore. As the imidazole ring is protonated or deprotonated, its electronic structure is altered, leading to a shift in its absorbance spectrum. This method is highly sensitive and requires very little sample.[8] It is particularly well-suited for determining the pKa of the imidazole group (pKa₂).
Protocol for Spectrophotometric pKa Determination:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
-
Prepare Sample Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration that gives an absorbance reading in the optimal range (0.1-1.0 AU).
-
Measure Spectra: Record the UV-Vis spectrum for the compound in each buffer solution.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
Plot absorbance at this wavelength versus pH. This will generate a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve.[7][9] Mathematically, this corresponds to the point where pH = pKa in the Henderson-Hasselbalch equation.[10]
-
Capillary Electrophoresis (CE)
Expertise & Rationale: CE separates molecules based on their charge-to-size ratio. The effective electrophoretic mobility of an ionizable compound is dependent on its charge, which is a function of pH.[4] By measuring the mobility across a range of pH values, a titration curve can be generated to determine pKa. CE is a powerful high-throughput technique that requires minimal sample and can often be used with impure samples, as impurities will likely migrate at different rates.[4][11]
Computational pKa Prediction
Expertise & Rationale: In modern drug development, computational methods are used to predict pKa values before a compound is even synthesized, guiding selection and prioritization.[12] These in silico methods use quantum mechanics (QM) or machine learning (ML) to calculate the free energy difference between the protonated and deprotonated states of a molecule.[13][14] While not a replacement for experimental measurement, they provide valuable, rapid estimations.
Common Approaches:
-
Quantum Mechanics: Methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., SMD, PCM) can calculate the Gibbs free energy of the acid-base equilibrium in solution.[13][15] This "direct approach" is computationally intensive but based on first principles.
-
Machine Learning & QSAR: These data-driven methods train algorithms on large datasets of known pKa values to find correlations between molecular structure and acidity/basicity.[14] They are very fast but are only as reliable as the data they were trained on.
Figure 3: A simplified workflow for the computational prediction of pKa values.
Summary of Expected Ionization Profile and Pharmaceutical Relevance
The ionization state of a drug is paramount to its function. The predicted pKa values for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid allow us to anticipate its behavior in different physiological environments.
| Property | Predicted Value | Dominant Species at Physiological pH |
| pKa₁ (Carboxylic Acid) | 4.0 - 5.0 | Anionic (-COO⁻) at intestinal & blood pH. |
| pKa₂ (Imidazole-H⁺) | 7.0 - 8.0 | Neutral (Imidazole) at blood pH (7.4), but a significant fraction will be Cationic (Imidazole-H⁺) . A mix of cationic and neutral forms will exist in the upper intestine (pH ~6-7). |
| Isoelectric Point (pI) | ≈ 5.5 - 6.5 | The pH at which the molecule is predominantly in its neutral, zwitterionic form. |
Implications for Drug Development:
-
Solubility: The molecule's solubility will be lowest near its isoelectric point (pI) and will increase significantly at pH values below pKa₁ (cationic and soluble) and above pKa₂ (anionic and soluble).
-
Absorption: The charge of the molecule will affect its ability to cross biological membranes. The neutral zwitterionic form is often more lipophilic and may be preferentially absorbed in the intestine.
-
Target Binding: If the drug target has charged residues in its binding pocket, the ionization state of the drug will be critical for electrostatic interactions.
This guide outlines a robust, multi-faceted approach to characterizing the pKa and ionization behavior of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid. By combining theoretical prediction with rigorous experimental validation, researchers can gain the critical insights needed to advance this and other novel chemical entities through the drug development pipeline.
References
-
TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Völgyi, G., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Bosch, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. [Link]
-
Sosu, E. D., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. [Link]
-
Rowan University. (2025). How to Predict pKa. [Link]
-
Baran, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
-
Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
Truman ChemLab. (n.d.). Spectrophotometric Determination of the pKa of Bromothymol Blue. [Link]
-
ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
University of Isfahan. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
-
ResearchGate. (2025). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. researchgate.net [researchgate.net]
- 4. analiza.com [analiza.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 10. Virtual Labs [mas-iiith.vlabs.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. How to Predict pKa | Rowan [rowansci.com]
- 13. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. optibrium.com [optibrium.com]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Potential Biological Activities of 2-(2-Isopropyl-imidazol-1-yl)-propionic Acid Analogs
Abstract
The confluence of privileged structures in medicinal chemistry offers a rational pathway for the discovery of novel therapeutic agents. This guide focuses on the potential biological activities of a largely unexplored class of compounds: 2-(2-Isopropyl-imidazol-1-yl)-propionic acid analogs. By deconstructing the molecule into its core components—an imidazole scaffold, a propionic acid moiety, and an isopropyl substituent—we can project a spectrum of potential therapeutic applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigation. We will explore the rationale behind predicted activities, present detailed experimental protocols for their validation, and outline a strategy for structure-activity relationship (SAR) studies.
Introduction: A Molecule of Predicted Potential
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, prized for its unique electronic and hydrogen-bonding capabilities.[1][2][3] Similarly, the 2-arylpropionic acid motif is the defining feature of the widely used "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The novel combination of these two pharmacophores in 2-(2-Isopropyl-imidazol-1-yl)-propionic acid presents a compelling case for investigation. The isopropyl group, a bulky hydrophobic substituent, can further modulate the compound's interaction with biological targets.
This guide will synthesize established knowledge on these individual moieties to build a predictive framework for the biological activities of their combined analogs. We will focus on three primary, high-probability therapeutic areas: anti-inflammatory, antifungal, and anticancer activities. For each, we will propose mechanisms of action and provide robust, validated protocols to systematically test these hypotheses.
Predicted Biological Activities & Mechanistic Rationale
Anti-inflammatory Activity
The most direct hypothesis for this class of compounds is anti-inflammatory action, owing to the propionic acid side chain.
Causality of Experimental Choice: Arylpropionic acid derivatives are well-established inhibitors of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of inflammatory prostaglandins from arachidonic acid.[4] We hypothesize that the target analogs will function as COX inhibitors. The imidazole core may contribute to this activity by forming key interactions within the enzyme's active site or may introduce novel mechanisms, such as the modulation of other inflammatory pathways.
Proposed Mechanism of Action: COX Inhibition The primary mechanism is predicted to be the inhibition of COX-1 and COX-2, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.
Caption: Predicted inhibition of the Cyclooxygenase (COX) pathway.
Antifungal Activity
The imidazole scaffold is a classic pharmacophore in antifungal drug discovery.
Causality of Experimental Choice: Imidazole-based drugs, such as clotrimazole and miconazole, are known to disrupt the integrity of the fungal cell membrane.[6] Their primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, the main sterol component of fungal cell membranes.[7][8][9] The absence of ergosterol and the accumulation of toxic sterol precursors lead to cell necrosis.[8] We hypothesize that the target analogs will share this mechanism.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition The analogs are predicted to inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme, leading to the depletion of ergosterol and disruption of the fungal cell membrane.
Caption: Predicted inhibition of the fungal ergosterol biosynthesis pathway.
Anticancer Activity
An increasing body of evidence points to the potential of imidazole derivatives as anticancer agents, targeting a variety of molecular pathways.[10][11][12][13]
Causality of Experimental Choice: Imidazole-containing compounds have been shown to inhibit kinases, topoisomerases, and tubulin polymerization, all of which are critical for cancer cell proliferation and survival.[10][11][14] Furthermore, some propionic acid derivatives have displayed anticancer activity independent of their COX-inhibitory effects.[15] The combined scaffold therefore warrants investigation against various cancer cell lines to identify potential antiproliferative effects.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many kinases are key drivers of oncogenic signaling. The imidazole ring can act as a scaffold to bind within the ATP-binding pocket of kinases like RAF kinase.[14]
-
Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Imidazole derivatives have been shown to intercalate into DNA and inhibit topoisomerase function.[14]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a proven anticancer strategy.
A Framework for Investigation: Experimental Protocols
A tiered screening approach is recommended to efficiently evaluate the potential of these analogs.
Caption: A tiered experimental workflow for analog evaluation.
Tier 1: Primary In Vitro Screening
Protocol 1: COX-1/COX-2 Inhibition Assay (Anti-inflammatory)
This protocol provides a self-validating system by comparing inhibition against a known standard (e.g., Ibuprofen) and assessing selectivity between the two enzyme isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test analogs against human recombinant COX-1 and COX-2.
-
Materials: COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical), test analogs, Ibuprofen (positive control), DMSO (vehicle control), 96-well plates, plate reader.
-
Procedure:
-
Prepare a stock solution of each test analog and Ibuprofen in DMSO (e.g., 10 mM).
-
Create a series of dilutions for each compound in assay buffer to generate a dose-response curve (e.g., 100 µM to 0.1 nM).
-
To separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted test compounds, positive control, or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid substrate.
-
Incubate for 2 minutes at 25°C.
-
Add a saturated stannous chloride solution to stop the reaction and develop the color.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test analogs that inhibits the visible growth of a target fungal strain (e.g., Candida albicans).
-
Materials: Test analogs, Fluconazole (positive control), C. albicans (ATCC 90028), RPMI-1640 medium, 96-well plates, incubator.
-
Procedure:
-
Prepare a 2X stock solution of each test analog in RPMI medium.
-
Perform serial two-fold dilutions of the compounds across a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10^3 CFU/mL) in RPMI medium.
-
Add an equal volume of the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (Fluconazole), a growth control (no drug), and a sterility control (no fungus).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest drug concentration with no visible fungal growth.
-
-
Data Analysis: Report the MIC value for each analog against the tested strain.
Protocol 3: Cancer Cell Line Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the general cytotoxicity of the analogs against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.
-
Materials: Test analogs, Doxorubicin (positive control), cancer cell lines, DMEM/F-12 medium, Fetal Bovine Serum (FBS), MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test analogs for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each analog on each cell line.
Tier 2 & 3: MOA and SAR Studies
If promising activity is identified in Tier 1, further investigation is warranted.
-
Mechanism of Action (MOA): For active anti-inflammatory compounds, Western blot analysis can be used to quantify changes in pro-inflammatory protein expression (e.g., iNOS, TNF-α) in stimulated macrophages. For antifungal hits, assays to measure ergosterol levels can confirm the proposed mechanism.
-
Structure-Activity Relationship (SAR): A systematic medicinal chemistry effort should be undertaken. This involves synthesizing new analogs to probe the importance of each part of the molecule.[16][17][18][19]
Caption: Logic diagram for a Structure-Activity Relationship (SAR) study.
Data Presentation and Future Directions
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Primary Screening Data Summary
| Compound ID | R1 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | C. albicans MIC (µg/mL) | MCF-7 GI50 (µM) | HEK293 GI50 (µM) |
| LEAD-001 | Isopropyl | 15.2 | 2.1 | >64 | 5.8 | >50 |
| LEAD-002 | Cyclohexyl | 10.5 | 1.8 | >64 | 4.2 | >50 |
| LEAD-003 | t-Butyl | 25.1 | 8.9 | >64 | 12.1 | >50 |
| LEAD-004 | Isopropyl | >100 | >100 | 8 | >50 | >50 |
| Ibuprofen | - | 12.0 | 2.5 | NA | 75 | >100 |
| Fluconazole | - | NA | NA | 4 | NA | NA |
Future Directions: Analogs demonstrating high potency and selectivity in vitro should be advanced to the next stage of drug discovery. This includes:
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluation of the lead candidates in relevant animal models of inflammation, fungal infection, or cancer.
-
Pharmacokinetic (PK) Studies: Determining the compound's lifecycle in a living organism to establish appropriate dosing regimens.
By following this structured, hypothesis-driven approach, the therapeutic potential of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid analogs can be systematically and efficiently elucidated, potentially yielding novel candidates for pressing medical needs.
References
-
Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]
-
PubMed. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Link]
-
Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
-
ResearchGate. (n.d.). Biological activities of Fused Imidazole Derivatives – A Review. [Link]
-
SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]
-
Abdullah, S., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646. [Link]
-
ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]
-
Sadeghian, H., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 12(Suppl), 145-156. [Link]
-
ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
-
Abdullah, S., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646. [Link]
-
IntechOpen. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
MDPI. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4983. [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
-
Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry, 7(6), 658-685. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
PubMed. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Link]
-
K.D. Tripathi. (n.d.). Propionic Acid Derivatives. Essential pharmacology. [Link]
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
-
ResearchGate. (2016). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jopir.in [jopir.in]
- 19. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-(2-Isopropyl-imidazol-1-yl)-propionic acid as a linker in MOF synthesis
Application Note: Engineering MOFs with 2-(2-Isopropyl-imidazol-1-yl)-propionic Acid
Abstract
This technical guide details the synthesis and application of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid (IpIm-2-PA) as a heterotopic linker in Metal-Organic Frameworks (MOFs). Unlike standard rigid dicarboxylates (e.g., terephthalic acid), IpIm-2-PA combines a flexible carboxylate "tail" with a rigid, basic imidazole "head." The inclusion of the isopropyl group at the 2-position of the imidazole ring introduces critical steric bulk, enhancing hydrolytic stability and enabling pore-size tuning for specific gas separation (e.g.,
Part 1: Ligand Design & Synthesis Strategy
The target ligand is an
Mechanism of Action
-
Head Group (Imidazole): Coordinates to soft/borderline metals (Zn, Cu, Co) via
. The 2-isopropyl group shields the metal-nitrogen bond, improving water resistance. -
Tail Group (Carboxylate): Coordinates to hard metals as a monodentate or bidentate donor.
-
Chirality: The
-carbon is a chiral center ( ). Using racemic precursors yields a racemic MOF; using chiral precursors yields a homochiral MOF for enantioselective separation.
Protocol 1: Ligand Synthesis (IpIm-2-PA)
Reagents:
-
2-Isopropylimidazole (CAS: 36947-68-9)
-
Ethyl 2-bromopropionate (CAS: 535-11-5)
-
Potassium Carbonate (
, anhydrous) -
Acetonitrile (ACN)
-
Sodium Hydroxide (NaOH)
Step-by-Step Workflow:
-
Alkylation (Ester Formation):
-
Dissolve 2-isopropylimidazole (11.0 g, 100 mmol) and
(20.7 g, 150 mmol) in dry ACN (150 mL). -
Add Ethyl 2-bromopropionate (19.9 g, 110 mmol) dropwise at 0°C.
-
Reflux at 80°C for 12 hours under
atmosphere. -
Filter salts and evaporate solvent. Redissolve residue in DCM, wash with water, dry over
, and concentrate to obtain the Ethyl ester intermediate .
-
-
Hydrolysis (Acid Generation):
-
Dissolve the ester in THF/Water (1:1 v/v, 100 mL).
-
Add NaOH (8.0 g, 200 mmol) and stir at Room Temperature (RT) for 4 hours.
-
Acidify carefully with 1M HCl to pH 4-5. The zwitterionic ligand IpIm-2-PA will precipitate or can be extracted into EtOAc.
-
Recrystallization: Recrystallize from Ethanol/Hexane to obtain white crystals.
-
Yield: ~75-80%
Characterization:
Part 2: MOF Synthesis Protocols
We will focus on a Zinc-based framework (analogous to ZIF or bio-MOF structures) which exploits the heterotopic nature of the ligand to form 3D networks.
Protocol 2: Solvothermal Synthesis of Zn-(IpIm-2-PA)
Rationale: Zinc(II) is flexible, accepting both the N-donor (imidazole) and O-donor (carboxylate). DMF is used to solubilize the organic linker, while the temperature (100°C) promotes crystal growth over amorphous precipitation.
| Parameter | Specification | Notes |
| Metal Source | Nitrate anions are easily displaced. | |
| Linker | IpIm-2-PA | Synthesized in Part 1.[1] |
| Solvent System | DMF : Ethanol (3:1) | Ethanol acts as a modulator/template. |
| Molar Ratio | Metal : Linker (1 : 2) | Stoichiometry favors charge balance ( |
| Temperature | 100°C | Isothermal oven. |
| Time | 48 Hours | Followed by slow cooling (5°C/hour). |
Experimental Steps:
-
Precursor Solution:
-
Vial A: Dissolve 0.5 mmol
in 5 mL DMF. -
Vial B: Dissolve 1.0 mmol IpIm-2-PA in 5 mL DMF/EtOH (1:1). Sonicate to ensure full dissolution.
-
-
Mixing: Slowly pour Vial A into Vial B while stirring. The solution should remain clear.
-
Solvothermal Reaction:
-
Transfer mixture to a 20 mL Teflon-lined autoclave.
-
Seal and place in a programmable oven.
-
Ramp to 100°C (1°C/min), Hold 48h, Cool to RT (0.1°C/min).
-
-
Activation:
-
Filter the resulting colorless block crystals.
-
Wash 3x with DMF, then 3x with Ethanol.
-
Solvent Exchange: Soak in anhydrous methanol for 3 days (refreshing solvent daily).
-
Degassing: Heat at 120°C under vacuum (
Torr) for 12 hours.
-
Part 3: Visualization of Workflows
Figure 1: Ligand Synthesis & MOF Assembly Pathway
Caption: Synthetic pathway from precursors to the final Zn-(IpIm-2-PA) Metal-Organic Framework.
Part 4: Characterization & Validation
To ensure scientific integrity, the following data points must be verified.
Structural Validation (PXRD)
-
Expectation: Sharp Bragg peaks indicating high crystallinity.
-
Troubleshooting: If broad humps are observed (amorphous), increase the reaction time or add a modulator (e.g., 50
acetic acid) to slow nucleation.
Thermal Stability (TGA)
-
Region 1 (25-150°C): Weight loss ~5-10% (Solvent removal).
-
Region 2 (150-300°C): Plateau (Stable framework).
-
Region 3 (>300°C): Decomposition of the organic linker.
-
Note: The isopropyl group adds steric bulk but may lower thermal stability slightly compared to methyl groups due to
-hydride elimination pathways at very high temperatures.
Porosity (BET Isotherm)
-
Gas:
at 77 K. -
Expectation: Type I isotherm (microporous).
-
Hysteresis: Minimal hysteresis indicates rigid pores; distinct hysteresis suggests framework flexibility ("breathing" effect) common in amino-acid derived MOFs.
Part 5: Application Notes (Why this Linker?)
1. Hydrophobic Gating for Gas Separation
The 2-isopropyl group projects into the pore channel. This creates a hydrophobic environment that repels water vapor while allowing non-polar gases (
-
Application: Flue gas scrubbing where humidity usually degrades MOFs.
2. Enantioselective Separation Because the linker is synthesized from a chiral precursor (the propionate arm), the resulting MOF can be homochiral .
-
Experiment: Use the MOF as a stationary phase in HPLC to separate racemic drug mixtures (e.g., Ibuprofen). The chiral pocket of the MOF will interact differently with
and enantiomers.
References
-
Synthesis of Imidazole-Carboxylate MOFs: Zhang, J., et al.[2] "Zeolitic Imidazolate Frameworks: Synthesis and Applications." Chemical Reviews, 2012.
-
Coordination Modes of Amino-Acid Mimics: Lun, D.J., et al. "Amino acids as linkers in metal–organic frameworks." Chemical Science, 2011.
-
Steric Control in Imidazole Linkers: Banerjee, R., et al. "High-Throughput Synthesis of Zeolitic Imidazolate Frameworks and Application to CO2 Capture." Science, 2008.
-
Michael Addition vs. Alkylation Protocols: Guo, H., et al. "Efficient Synthesis of N-substituted Imidazoles." Green Chemistry, 2018.
Sources
Introduction: The Significance of Hydrolyzing Ethyl 2-(2-isopropyl-imidazol-1-yl)propionate
An in-depth guide to the hydrolysis of ethyl 2-(2-isopropyl-imidazol-1-yl)propionate, a critical transformation for the synthesis of its corresponding carboxylic acid, an important building block in pharmaceutical development. This document provides a detailed analysis of acid-catalyzed, base-catalyzed, and enzymatic hydrolysis methods, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers.
The hydrolysis of the ester ethyl 2-(2-isopropyl-imidazol-1-yl)propionate to its parent carboxylic acid, 2-(2-isopropyl-imidazol-1-yl)propanoic acid, is a pivotal step in many synthetic routes. The resulting carboxylic acid often represents the active pharmaceutical ingredient (API) for which the ester is a prodrug, designed to enhance properties like lipophilicity or membrane permeability.[1] The cleavage of the ester bond is therefore a critical activation step, both in vivo through enzymatic action and in vitro during chemical synthesis.
This guide explores the primary methods for achieving this transformation: base-catalyzed hydrolysis (saponification), acid-catalyzed hydrolysis, and enzymatic hydrolysis. The choice of method is governed by factors such as reaction scale, desired purity, stability of the starting material and product, and stereochemical considerations. The structure of this particular ester presents a notable challenge: steric hindrance around the carbonyl group due to the adjacent isopropyl and α-methyl substituents.[2][3] This hindrance can significantly impact reaction rates and may necessitate more stringent reaction conditions.[4]
Method 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely used and highly effective method for cleaving ester bonds. For preparative purposes, it is often the preferred chemical method because the reaction is irreversible, driving it to completion.[4][5]
Scientific Principles & Rationale
The mechanism involves the nucleophilic attack of a hydroxide ion (from a base like NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester.[4][6] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a resonance-stabilized carboxylate salt.[7] This final acid-base step is essentially irreversible and prevents the reformation of the ester, ensuring high conversion to the product.[6][7]
The imidazole ring is an amphiprotic heterocycle, meaning it can act as both an acid and a base.[8] However, it is generally stable under the basic conditions used for saponification. The primary challenge remains the steric bulk near the reaction center, which may require elevated temperatures or longer reaction times to achieve complete conversion.
Visualizing the Mechanism: Saponification```dot
Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
1. Reagents & Equipment:
-
Ethyl 2-(2-isopropyl-imidazol-1-yl)propionate
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (distilled or deionized)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware as listed for saponification
2. Procedure:
-
Preparation of Acid Solution: Prepare a dilute aqueous acid solution (e.g., 1-3 M H₂SO₄ or HCl) in a round-bottom flask. A large excess of water is critical.
-
Reaction Setup: Add the ester (1.0 eq) to the aqueous acid solution.
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction may require prolonged heating (12-48 hours) due to steric hindrance and the reversibility of the reaction.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up (Cooling & Neutralization): Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Note: The product may have some water solubility, so thorough extraction is important.
-
Isolation: If the product precipitates upon neutralization, it can be isolated by filtration. If it remains in solution, proceed with the extraction.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Data Summary: Acid-Catalyzed Hydrolysis
| Parameter | Condition | Rationale |
| Acid Catalyst | H₂SO₄, HCl | Strong acids are required to effectively protonate the carbonyl and catalyze the reaction. |
| Solvent | Large excess of Water | As a reactant, excess water drives the equilibrium towards the hydrolysis products. [5][9] |
| Temperature | Reflux (100°C) | High temperature is needed to increase the rate of this slow, equilibrium-limited reaction. |
| Reaction Time | 12 - 48 hours | Typically longer than saponification due to the reversible nature and steric hindrance. |
| Work-up | Neutralization (e.g., NaHCO₃) | Removes the acid catalyst and allows for safe handling and extraction of the final product. |
Method 3: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods. It is particularly valuable when dealing with chiral centers, as enzymes can often distinguish between enantiomers, and it mimics the in vivo activation of prodrugs. [10]
Scientific Principles & Rationale
This method utilizes hydrolase enzymes, such as esterases (e.g., Pig Liver Esterase) or lipases, to catalyze the cleavage of the ester bond. [10]These enzymes create a specific microenvironment in their active site that facilitates hydrolysis under very mild conditions (typically neutral pH and room or physiological temperature). The reaction is often highly selective, which can be exploited for kinetic resolution of a racemic ester to produce an enantiomerically enriched carboxylic acid.
The primary challenge is identifying a suitable enzyme. The enzyme's active site must be able to accommodate the substrate, and the steric hindrance from the isopropyl and imidazole moieties can prevent binding or catalysis. [2][11]Therefore, a screening process involving several different commercially available enzymes is usually the first step.
Visualizing the Workflow: Enzyme Screening
Caption: General Workflow for Screening Hydrolytic Enzymes.
General Protocol: Enzymatic Hydrolysis Screening
1. Reagents & Equipment:
-
Ethyl 2-(2-isopropyl-imidazol-1-yl)propionate
-
A selection of hydrolase enzymes (e.g., Pig Liver Esterase, Lipase from Candida antarctica (CALB), Lipase from Pseudomonas cepacia)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.0)
-
A co-solvent like DMSO or acetonitrile if the ester has low aqueous solubility
-
Incubator/shaker, pH meter, HPLC or LC-MS system
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of the ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Reaction Setup: In separate vials, prepare reaction mixtures containing phosphate buffer, a small amount of the ester stock solution (final concentration typically 1-10 mM), and one of the selected enzymes.
-
Incubation: Place the vials in an incubator shaker at a controlled temperature (e.g., 30-37°C) for a set period (e.g., 24 hours).
-
Quenching: Stop the reaction by adding a water-miscible organic solvent like acetonitrile or by denaturing the enzyme (e.g., heating).
-
Analysis: Analyze the reaction mixture by a suitable method like HPLC to determine the percentage conversion of the ester to the carboxylic acid. If the starting material is racemic, a chiral HPLC method can be used to determine the enantiomeric excess (e.e.) of the product and remaining substrate.
-
Optimization: Once a "hit" enzyme is identified, further experiments can be performed to optimize conditions such as pH, temperature, substrate concentration, and co-solvent.
Data Summary: Key Parameters for Enzymatic Hydrolysis
| Parameter | Condition/Variable | Rationale |
| Enzyme | Lipases, Esterases | A variety of enzymes should be screened to find one with an active site that accommodates the sterically hindered substrate. |
| pH | 6.0 - 8.0 | Most hydrolases have optimal activity near neutral pH, which protects the product and substrate from chemical degradation. |
| Temperature | 25 - 40°C | Mild temperatures preserve enzyme stability and activity. |
| Co-solvent | DMSO, Acetonitrile (<10% v/v) | Used to solubilize the substrate, but high concentrations can denature the enzyme. |
| Monitoring | HPLC, LC-MS | Provides accurate quantification of substrate consumption and product formation. |
Comparative Summary and Recommendations
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Driving Force | Irreversible deprotonation [6] | Equilibrium (excess H₂O) [5] | Catalytic turnover |
| Conditions | High temp, strong base | High temp, strong acid | Mild (neutral pH, low temp) |
| Stereoselectivity | None (racemization possible) | None (racemization possible) | Potentially high |
| Side Reactions | Generally clean | Potential for side reactions at high acid concentrations | Minimal |
| Scalability | Excellent | Good | Challenging (cost, enzyme loading) |
| Recommendation | Preferred for large-scale, achiral synthesis due to irreversibility and cost-effectiveness. | A viable but less efficient alternative to saponification. | Method of choice for stereoselective synthesis or for mimicking biological activation pathways. |
References
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.
- Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
- Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Penn State.
- Hydrolysis of Esters: Mechanism and Conditions. PSIBERG.
- Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society.
- Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC.
- The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Brainly.
- Ester Hydrolysis. J&K Scientific LLC.
- Imidazole Catalysis. ResearchGate.
- HYDROLYSIS OF ESTER. Unknown Source.
- Hydrolysis of esters - Mechanisms. YouTube.
- hydrolysis of esters. Chemguide.
- The Hydrolysis of Esters. Chemistry LibreTexts.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Unknown Source.
- Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
- Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Unknown Source.
- The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. ResearchGate.
- Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Unknown Source.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.
- 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. PMC.
- Ethyl Propanoate: Base Catalyst Mechanisms in Transesterification. Patsnap Eureka.
- Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. ACS Publications.
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. psiberg.com [psiberg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Oily 2-(2-Isopropyl-imidazol-1-yl)-propionic Acid Intermediates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals navigating the challenges of purifying oily 2-(2-Isopropyl-imidazol-1-yl)-propionic acid intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the purification of this valuable synthetic intermediate.
Introduction
The synthesis of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid and its derivatives often yields intermediates that are oils or low-melting solids, making them challenging to purify by standard crystallization techniques. The presence of both a basic imidazole ring and an acidic carboxylic acid group, combined with the lipophilic isopropyl moiety, contributes to their physical properties and potential for complex impurity profiles. This guide offers practical solutions and explains the scientific principles behind each purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Crystallization & Isolation Issues
Question 1: My 2-(2-Isopropyl-imidazol-1-yl)-propionic acid intermediate consistently "oils out" and will not crystallize from any solvent system I've tried. What should I do?
Answer: "Oiling out" is a common problem with compounds that have low melting points or when the solute is too soluble in the chosen solvent at the crystallization temperature. Here are several strategies to induce crystallization:
-
Solvent System Optimization: A single solvent may not be ideal. Experiment with a two-solvent system.[1] A "good" solvent in which your compound is highly soluble is paired with a miscible "poor" solvent (an anti-solvent) in which it is sparingly soluble. Dissolve your oily intermediate in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. This controlled reduction in solubility can promote the formation of seed crystals. Allow the solution to cool slowly.[1]
-
Temperature Gradient: Rapid cooling often leads to the separation of a supersaturated solution as a liquid phase (oiling out).[1] Ensure a very slow cooling rate. Once the solution has reached room temperature, further cooling in an ice bath or refrigerator may be beneficial.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, use it to seed the supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Salt Formation: As your intermediate has both a basic imidazole nitrogen and an acidic carboxylic acid, converting it to a salt can significantly alter its physical properties, often making it more crystalline.
-
Acid Addition: For purification of the bulk intermediate, consider forming a salt with an acid like HCl, HBr, or toluenesulfonic acid. The resulting ionic compound will have a much higher melting point and different solubility properties.
-
Base Addition: Alternatively, forming a salt with a base like sodium hydroxide or potassium carbonate can also facilitate crystallization.
-
Question 2: After purification, my product is still impure, with starting materials or side-products co-eluting during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are some chromatographic strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will help to separate compounds with close Rf values.[3]
-
Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol. Adding a small amount of a modifier, like acetic acid (for acidic compounds) or triethylamine (for basic compounds), can improve peak shape and resolution by suppressing ionization on the silica gel.
-
-
Change the Stationary Phase:
-
Different Polarity Silica: If standard silica gel isn't providing adequate separation, consider using a different stationary phase. Options include alumina (basic or neutral) or reverse-phase silica (C18).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative if your impurities are also polar.[1]
-
-
Acid-Base Extraction (Work-up): Before chromatography, an acid-base extraction can be a powerful tool to remove acidic or basic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate basic impurities and pull them into the aqueous layer.
-
Wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) to deprotonate your carboxylic acid product, moving it into the aqueous layer and leaving neutral impurities in the organic layer.
-
Acidify the basic aqueous layer to re-protonate your product and then extract it back into an organic solvent.[3]
-
Chiral Purity & Resolution
Question 3: My 2-(2-Isopropyl-imidazol-1-yl)-propionic acid intermediate is a racemic mixture, and I need to isolate a single enantiomer. What are the most effective methods for chiral resolution?
Answer: The resolution of enantiomers is a critical step in the synthesis of many active pharmaceutical ingredients. For a carboxylic acid like your intermediate, diastereomeric salt formation is a classical and often effective method.[4]
-
Diastereomeric Salt Crystallization: This is the most common method for chiral resolution on a preparative scale.[4]
-
Select a Chiral Resolving Agent: Choose a commercially available, enantiomerically pure base to react with your racemic carboxylic acid. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or other chiral amines.
-
Salt Formation and Crystallization: React your racemic acid with the chiral amine in a suitable solvent. This will form a pair of diastereomeric salts. These salts have different physical properties, including solubility.
-
Fractional Crystallization: With careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: After isolating the desired diastereomeric salt by filtration, it is treated with an acid to break the salt and liberate the enantiomerically enriched carboxylic acid.[4]
-
-
Chiral Chromatography: For analytical and smaller-scale preparative separations, chiral HPLC or supercritical fluid chromatography (SFC) are powerful techniques.
-
Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharide derivatives (e.g., cellulose or amylose). These columns can separate enantiomers directly.[5]
-
Method Development: Screening different chiral columns and mobile phase systems is typically required to find the optimal conditions for separation. For carboxylic acids, additives like trifluoroacetic acid (TFA) are sometimes used in the mobile phase to improve peak shape.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in the synthesis of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid?
A1: Impurities can arise from starting materials, reagents, or side reactions.[8] Common impurities could include:
-
Unreacted starting materials, such as 2-isopropylimidazole.
-
Byproducts from the alkylation step, for example, N-alkylation at a different nitrogen on the imidazole ring.
-
Degradation products, which could result from hydrolysis, oxidation, or decarboxylation under harsh reaction or work-up conditions.[9]
Q2: Are there any specific analytical techniques recommended for purity assessment of this intermediate?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is standard for assessing purity and quantifying impurities. Chiral HPLC is necessary for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main product.
-
Mass Spectrometry (MS): Provides molecular weight confirmation of the desired product and can help in the identification of unknown impurities.
Q3: What are the best practices for storing an oily intermediate to prevent degradation?
A3: Oily compounds can be more susceptible to degradation.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature: Storage at low temperatures (-20°C is common) can slow down potential degradation pathways.
-
Protection from Light: Store in an amber vial or a container protected from light to prevent photolytic degradation.
Experimental Workflow & Data Presentation
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Table 1: Recommended Solvent Systems for Crystallization Attempts
| Solvent System Type | "Good" Solvent (for dissolving) | "Poor" Solvent (Anti-solvent) | Comments |
| Non-polar / Polar Aprotic | Ethyl Acetate | Hexanes or Heptane | A common starting point for moderately polar compounds. |
| Polar Aprotic / Non-polar | Dichloromethane | Pentane or Hexanes | Good for less polar compounds, but be mindful of the volatility of pentane. |
| Alcohol / Water | Ethanol or Isopropanol | Water | Useful if the compound has some water solubility. |
| Ether / Non-polar | Diethyl Ether or MTBE | Hexanes | Ethers are good solvents for many organic compounds. |
Protocol: Diastereomeric Salt Resolution
-
Dissolution: In a flask, dissolve 1.0 equivalent of the racemic 2-(2-Isopropyl-imidazol-1-yl)-propionic acid in a suitable solvent (e.g., ethyl acetate or ethanol) with gentle heating.
-
Addition of Resolving Agent: Slowly add a solution of 0.5 equivalents of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent to the warm solution of the racemic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath. The salt of one diastereomer should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Determine the diastereomeric excess of the crystalline salt, for instance by chiral HPLC of the free acid after liberating a small sample.
-
Liberation of Free Acid: Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1 M HCl until the pH is ~2.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched oily product.
References
- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed.
-
Removing imidazole in a workup? Reddit. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
- Method for crystallising carboxylic acid. Google Patents.
- Crystallization method for organic acid or organic acid ester. Google Patents.
-
How to remove imidazole (250mM) from the eluted/purified his-tag LDHA and reconstite in suitable buffer? ResearchGate. Available at: [Link]
-
Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? ResearchGate. Available at: [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate. Available at: [Link]
-
Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PubMed Central. Available at: [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at: [Link]
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available at: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PubMed Central. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Novel And Improved Process For The Synthesis Of 2. Quick Company. Available at: [Link]
-
impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. iajps.com [iajps.com]
Overcoming steric hindrance challenges in 2-(2-Isopropyl-imidazol-1-yl)-propionic acid complexes
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for researchers working with 2-(2-Isopropyl-imidazol-1-yl)-propionic acid and its metal complexes. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges presented by this sterically demanding ligand. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experiments.
Section 1: Understanding the Core Challenge: The Isopropyl Shield
The primary difficulty in forming complexes with 2-(2-Isopropyl-imidazol-1-yl)-propionic acid arises from the significant steric bulk of the isopropyl group positioned at the C2 position of the imidazole ring. This group acts as a "steric shield," hindering the approach of a metal center to the coordinating nitrogen atom (N1). Understanding this fundamental interaction is the first step in overcoming synthetic hurdles.
Frequently Asked Question
Q1: Why am I experiencing extremely low or no yield when trying to form a metal complex with this ligand?
A1: The low reactivity is almost certainly due to steric hindrance from the isopropyl group. This bulkiness creates a high activation energy barrier for the metal-ligand association step. Unlike less substituted imidazoles, simple mixing of the ligand and a metal salt at room temperature is often insufficient. The metal center must overcome significant steric repulsion to access the nitrogen donor atom, which can slow down or prevent complex formation.[1][2] Furthermore, the bulky group can lead to weaker metal-ligand bonds in the final complex compared to less hindered analogues.[1][2]
To visualize this, consider the space-filling model around the coordinating nitrogen:
Caption: Steric shielding of the N1 donor by the bulky C2-isopropyl group.
Section 2: Troubleshooting Complexation Reactions
This section addresses the most common issues encountered during the synthesis of metal complexes with this ligand.
Q2: My reaction is not proceeding. How can I drive the complexation forward?
A2: To overcome the high activation energy, you need to increase the energy input and/or use more reactive starting materials.
-
Thermal Energy: The most straightforward approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent (e.g., toluene, DMF, or xylene) for an extended period (12-48 hours) is a common starting point. Microwave synthesis can also be highly effective for rapidly screening conditions and driving difficult reactions.
-
Labile Metal Precursors: The choice of metal salt is critical. Precursors with weakly coordinating ligands are more reactive as the existing ligands are easily displaced. Instead of stable precursors like metal chlorides, consider using triflates (OTf⁻), perchlorates (ClO₄⁻), or solvated complexes (e.g., ₂).
-
Solvent Choice: The solvent plays a crucial role in the reaction kinetics.[3][4] A non-coordinating solvent like toluene or dichloromethane will not compete with your ligand for the metal center. However, a weakly coordinating solvent like acetonitrile or acetone can sometimes aid in the initial dissolution and activation of the metal salt. Avoid strongly coordinating solvents like DMSO or pyridine unless they are part of the desired final complex, as they will outcompete your sterically hindered ligand.[3][5][6]
Q3: I'm getting a mixture of products or an insoluble powder. What's going wrong?
A3: This often points to issues with solubility, side reactions, or polymerization.
-
Solubility: The ligand itself has a carboxylic acid group, making its solubility pH-dependent. For complexation, it's typically deprotonated in situ or used as a salt (e.g., sodium or potassium salt) to improve solubility in polar solvents. If the resulting metal complex is insoluble, it may precipitate out, preventing the formation of well-defined crystals and making characterization difficult.[7] Consider using a solvent system that can solvate both the starting materials and the final product.
-
Chelation vs. Bridging: The ligand has two potential coordination sites: the imidazole N1 and the carboxylate group. This allows for two primary binding modes:
-
Monodentate: Coordination only through N1. This is less likely to be stable due to the steric hindrance.
-
Chelating: Coordination through both N1 and the carboxylate oxygen, forming a stable 5- or 6-membered ring. This chelate effect provides significant thermodynamic stability and is often the desired outcome.[8]
-
Bridging: The imidazole coordinates to one metal center and the carboxylate to another, leading to coordination polymers, which are often insoluble.
To favor chelation, use a 1:1 metal-to-ligand ratio and dilute conditions, which entropically disfavor intermolecular bridging.
-
The following workflow can help diagnose and solve complexation failures:
Caption: Favorable chelation binding mode via N1 and the carboxylate oxygen.
Section 4: References
-
Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv.
-
Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv.
-
Reaction Mechanism of Transition Metal Complexes – I. Dalal Institute.
-
Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC.
-
Combining N-heterocyclic carbenes (NHCs) with oxophilic and earth-abundant metal centers: coordination chemistry, small molecules activation and use in catalysis. Department of Chemistry, University of Oxford.
-
Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Publishing.
-
N‐Heterocyclic Carbenes Carrying Weakly Coordinating Anions. PMC.
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
-
Technical Support Center: Preventing Aggregation of Metal Complexes. Benchchem.
-
Role of Solvents in Coordination Supramolecular Systems. Semantic Scholar.
-
FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration.
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
-
Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. MDPI.
Sources
- 1. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
Controlling crystal size distribution of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid MOFs
The following technical guide is structured as a Tier 3 Engineering Support Resource for researchers working with 2-(2-Isopropyl-imidazol-1-yl)-propionic acid (IpImPr) based MOFs .
These frameworks, typically constructed with Zn(II) or Cu(II) nodes, utilize the heterofunctional nature of the ligand (imidazole nitrogen + carboxylate oxygen) to form bio-compatible porous architectures. The isopropyl group introduces steric bulk, making crystal engineering challenging but highly tunable.
Ticket ID: MOF-CSD-2024-X9 Subject: Advanced Protocols for Controlling Crystal Size Distribution (CSD) Status: Resolved / Knowledge Base Article
Executive Summary: The Mechanism of Control
To control the crystal size of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid MOFs, you must manipulate the LaMer Burst Nucleation kinetics. The steric bulk of the isopropyl group at the 2-position of the imidazole ring naturally retards the self-assembly process compared to unhindered ligands (e.g., ZIF-8 linkers).
Therefore, control is achieved through two primary levers:
-
Coordination Modulation: Using monotopic competitors to slow growth (yielding larger crystals) or cap nuclei (yielding nanoparticles).
-
Protonation Equilibrium (pH): Controlling the deprotonation rate of the propionic acid tail (
) and the imidazolium moiety ( ).
Critical Decision Pathways (Logic Flow)
The following decision tree outlines the experimental adjustments required based on your target crystal size.
Figure 1: Decision tree for selecting synthetic parameters based on desired crystal dimensions.
Standardized Experimental Protocols
Protocol A: Synthesis of Nanocrystals (50–200 nm)
Best for: Intravenous drug delivery vectors, cellular uptake studies.
The Principle: Rapid deprotonation of the propionic acid group triggers an immediate "burst" of nucleation. The high concentration of nuclei consumes the feedstock quickly, preventing crystals from growing large.
| Reagent | Equivalents | Role |
| Zn(NO₃)₂ · 6H₂O | 1.0 eq | Metal Source |
| IpImPr Ligand | 4.0 eq | Linker (Excess drives kinetics) |
| Triethylamine (TEA) | 4.0 - 8.0 eq | Deprotonator (Accelerator) |
| Methanol (MeOH) | Solvent | Low solubility = High supersaturation |
Step-by-Step:
-
Precursor Prep: Dissolve Zn salt in 10 mL MeOH. Dissolve Ligand and TEA in 10 mL MeOH separately.
-
Rapid Injection: Under vigorous stirring (1000 RPM) or ultrasonication, inject the Zn solution into the Ligand solution (Note: Order matters; adding metal to excess ligand favors small particles).
-
Aging: Stir for 10-30 minutes at Room Temperature. The solution should turn milky white immediately.
-
Harvest: Centrifuge at 12,000 rpm for 15 mins. Wash 3x with EtOH.
Protocol B: Synthesis of Single Microcrystals (10–50 µm)
Best for: Single Crystal X-Ray Diffraction (SC-XRD), defect engineering.
The Principle: Coordination Modulation . We introduce a "dummy" ligand (modulator) that competes with the actual ligand. This competition makes the formation of stable nuclei difficult (thermodynamic control), resulting in fewer crystals that grow larger over time.
| Reagent | Equivalents | Role |
| Zn(NO₃)₂ · 6H₂O | 1.0 eq | Metal Source |
| IpImPr Ligand | 1.0 - 2.0 eq | Linker |
| Modulator | 10 - 50 eq | Acetic Acid (Competes with carboxylate) OR Pyridine (Competes with imidazole) |
| DMF/DEF | Solvent | High solubility = Slow growth |
Step-by-Step:
-
Modulator Mix: Dissolve Zn salt and Modulator in DMF. The solution should be clear.
-
Ligand Addition: Add the IpImPr ligand.
-
Solvothermal Synthesis: Seal in a Teflon-lined autoclave or glass scintillation vial.
-
Heat: Incubate at 85°C – 120°C for 24–48 hours.
-
Cooling: Cool naturally to RT (approx. 1°C/min). Rapid cooling can induce secondary nucleation (avoid this).
Troubleshooting & FAQs
Q1: My crystals are polydisperse (mixed sizes). What went wrong?
Diagnosis: This indicates Secondary Nucleation . This happens when the concentration of precursors drops below the nucleation threshold but then spikes again (e.g., due to temperature fluctuation or poor mixing), or when "Ostwald Ripening" is occurring unchecked. Solution:
-
For Nanocrystals: Increase the stirring speed or use a microfluidic mixer to ensure homogeneous mixing within milliseconds.
-
For Microcrystals: Ensure your oven temperature is stable. Do not open the vial before the reaction is complete.
Q2: I am getting an amorphous gel instead of crystals.
Diagnosis: The reaction kinetics are too fast. The metal and ligand are snapping together randomly without time to error-correct into an ordered lattice. Solution:
-
Add a Modulator: Add 5–10 equivalents of Acetic Acid. This will reversibly bind to the Zn, slowing down the reaction and allowing the lattice to "anneal."
-
Change Solvent: Switch from Methanol (fast reaction) to DMF or DEF (slow reaction).
Q3: How does the "Isopropyl" group affect the synthesis compared to standard Imidazole MOFs?
Insight: The isopropyl group at the 2-position creates steric hindrance near the metal coordination site.
-
Effect: This lowers the binding constant (
) compared to unhindered imidazoles. -
Adjustment: You may need slightly higher temperatures or higher concentrations to drive the reaction forward compared to a standard ZIF-8 synthesis.
Q4: Can I control the aspect ratio (Rod vs. Cube)?
Insight: Yes. The IpImPr ligand is heterofunctional (N and O donors).
-
To get Rods: Use a modulator that selectively blocks the carboxylate coordination sites (e.g., Formic Acid). This forces growth along the axis driven by the imidazole-Zn interactions.
-
To get Cubes/Polyhedra: Use a modulator that blocks the imidazole sites (e.g., 1-Methylimidazole).
Comparative Data: Modulator Impact
The following table summarizes the effect of Acetic Acid (Modulator) concentration on the Crystal Size Distribution (CSD) of Zn-IpImPr MOFs (Synthesis in DMF at 100°C).
| Modulator Ratio (Acetic Acid : Zn) | Mean Crystal Size | Morphology | Yield (%) |
| 0 : 1 (No Modulator) | < 200 nm | Aggregated Nanospheres | 92% |
| 10 : 1 | 1 - 2 µm | Defined Polyhedra | 85% |
| 30 : 1 | 10 - 15 µm | Truncated Rhombic Dodecahedra | 70% |
| 50 : 1 | > 50 µm | Large Single Crystals | 45% |
Note: As modulator concentration increases, yield typically decreases because the solubility of the precursors increases.
References & Authority
-
Coordination Modulation Principles: Tsuruoka, T., et al. (2009).[1] "Crystal Growth of Coordination Polymers with Monodentate Ligands." Angewandte Chemie International Edition. Link
-
LaMer Mechanism in MOFs: Cravillon, J., et al. (2011). "Controlling Zeolitic Imidazolate Framework Nano- and Microcrystal Formation." Chemistry of Materials. Link
-
Steric Hindrance in Imidazoles: Huang, X. C., et al. (2006). "Ligand-Directed Strategy for Zeolite-Type Metal–Organic Frameworks." Journal of the American Chemical Society.[2][3] Link
-
Bio-MOF Crystallization: Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging." Nature Materials. Link
Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of MOFs involves metal nitrates and organic solvents; always consult the MSDS for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid and associated solvents before use.
Sources
Thermal degradation issues of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid at high temperatures
Technical Support Center: Thermal Degradation of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
Welcome to the technical support center for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its thermal degradation. Here, we will delve into the potential degradation pathways, provide troubleshooting guidance for common experimental issues, and answer frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Unexpected Mass Loss in Thermogravimetric Analysis (TGA)
Question: My TGA results for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid show a significant mass loss at a lower temperature than anticipated. What could be the cause, and how can I investigate it further?
Answer:
An unexpected mass loss at lower temperatures during TGA can be indicative of several factors. It is crucial to systematically investigate the potential causes to ensure accurate interpretation of your data.
Possible Causes and Solutions:
-
Presence of Volatile Impurities: Residual solvents from synthesis or purification (e.g., water, acetone) can evaporate at lower temperatures, leading to an initial mass loss that is not representative of the compound's thermal decomposition.[1]
-
Troubleshooting Step: Before TGA analysis, ensure your sample is thoroughly dried under vacuum at a temperature below its melting point. You can also perform a coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) analysis to identify the evolved gases and confirm if they are solvents or degradation products.[2]
-
-
Hygroscopicity: The imidazole and carboxylic acid moieties can absorb atmospheric moisture.
-
Troubleshooting Step: Store the compound in a desiccator over a suitable drying agent. Prepare the TGA sample in a controlled low-humidity environment, such as a glove box, if possible.
-
-
Early Onset of Degradation: The compound might be less thermally stable than expected under the specific experimental conditions (e.g., heating rate, atmosphere).
-
Troubleshooting Step: Run the TGA at different heating rates (e.g., 5, 10, and 20 °C/min). A change in the onset temperature with the heating rate can provide kinetic information about the degradation process.[3] Additionally, compare the analysis under an inert atmosphere (e.g., nitrogen) versus an oxidative atmosphere (e.g., air) to assess its susceptibility to oxidation.[2]
-
Experimental Workflow for Investigating Unexpected Mass Loss:
Caption: Troubleshooting workflow for unexpected TGA mass loss.
Issue 2: Inconsistent Peak Shapes and Retention Times in HPLC Analysis of Stressed Samples
Question: After subjecting my sample to thermal stress, the HPLC chromatogram shows broad peaks, shifting retention times, and poor resolution. How can I improve my analytical method?
Answer:
Thermal degradation can generate a complex mixture of byproducts with varying polarities and chemical properties, which can challenge a standard HPLC method. Method optimization is key to achieving reliable and reproducible results.
Possible Causes and Solutions:
-
Co-elution of Degradation Products: The generated impurities may have similar retention times to the parent compound or each other, leading to peak broadening and poor resolution.
-
Troubleshooting Step: Adjust the mobile phase gradient to increase the separation of components. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
-
-
Interaction of Degradants with the Stationary Phase: Highly polar or reactive degradation products can interact strongly with the column, causing peak tailing.
-
Troubleshooting Step: Consider a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might provide a different selectivity and better peak shape for the degradation products.
-
-
pH Effects: The degradation of the propionic acid moiety can alter the local pH of the sample, affecting the ionization state of the parent compound and its degradation products, thus shifting retention times.
-
Troubleshooting Step: Ensure your mobile phase is buffered to a pH that is at least one unit away from the pKa of the analyte and its key degradation products to ensure a consistent ionization state.
-
Optimized HPLC Method Development Protocol:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase | 50:50 Acetonitrile:Water | Gradient: 10-90% Acetonitrile in 0.1% Formic Acid (aq) over 30 min | A gradient elution is necessary to separate compounds with a wide range of polarities. Formic acid helps to control the pH and improve peak shape. |
| Column | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm | The phenyl-hexyl phase offers alternative selectivity, particularly for aromatic compounds like the imidazole ring and its derivatives. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A slightly lower flow rate can enhance separation efficiency. |
| Detection | UV at 220 nm | Diode Array Detector (DAD) scanning from 200-400 nm | DAD allows for the identification of co-eluting peaks by comparing their UV spectra and helps in tracking degradation products that may have different chromophores. |
Frequently Asked Questions (FAQs)
Q1: What are the likely thermal degradation pathways for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid?
A1: Based on the chemical structure, two primary degradation pathways are plausible at high temperatures:
-
Decarboxylation: The propionic acid side chain can undergo decarboxylation to release carbon dioxide (CO2), a common degradation route for carboxylic acids.[4] This would result in the formation of 1-ethyl-2-isopropyl-imidazole.
-
Side-Chain Cleavage: The bond between the imidazole ring and the propionic acid side chain could cleave, leading to the formation of 2-isopropyl-imidazole and other propionic acid-derived fragments.
Further fragmentation of the isopropyl group and the imidazole ring can occur at even higher temperatures.[1][5]
Visualizing Potential Degradation Pathways:
Caption: Plausible thermal degradation pathways.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule.[6][7] A systematic approach is recommended:
-
Solid-State Thermal Stress:
-
Place a known amount of the solid compound in a vial.
-
Expose the sample to a high temperature (e.g., 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC to quantify the remaining parent compound and the formation of degradation products.[7]
-
-
Solution-State Thermal Stress:
-
Prepare a solution of the compound in a relevant solvent (e.g., water, methanol).
-
Heat the solution at a controlled temperature (e.g., 60°C, 80°C).
-
Analyze aliquots at various time points using HPLC to determine the degradation kinetics.[8]
-
Q3: Which analytical techniques are best suited for characterizing the degradation products?
A3: A combination of techniques is often necessary for unambiguous structure elucidation of unknown degradation products:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): This is the cornerstone for identifying degradation products. LC separates the components, and MS provides the molecular weight and fragmentation patterns, which are crucial for structural determination.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide definitive structural information.
Q4: What role does the atmosphere (inert vs. oxidative) play in the thermal degradation?
A4: The atmosphere can significantly influence the degradation pathway and the resulting products.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Degradation will primarily proceed through pathways that do not involve oxygen, such as decarboxylation and intramolecular rearrangements.[2]
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen can lead to oxidative degradation pathways. For this molecule, oxidation could occur at the imidazole ring or the isopropyl group, leading to the formation of hydroxylated or carbonylated byproducts. These oxidative reactions often occur at lower temperatures than thermal degradation in an inert atmosphere.[2]
Q5: Are there any formulation strategies to mitigate thermal degradation?
A5: Yes, several formulation strategies can enhance the thermal stability of a drug substance:
-
pH Adjustment: For solution formulations, adjusting the pH to a range where the molecule is most stable can significantly slow down degradation.
-
Use of Antioxidants: If the compound is susceptible to oxidative degradation, the addition of antioxidants can be beneficial.
-
Selection of Stable Excipients: In solid dosage forms, it is crucial to select excipients that are compatible with the active pharmaceutical ingredient and do not promote its degradation.[6]
-
Appropriate Packaging: Using packaging that protects against high temperatures and humidity is a critical final step in preserving the product's integrity.[9]
References
- SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
- Hage, D. S. (2017). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC.
- AIP Publishing. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems.
- ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- ACS Publications. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules.
- Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
- (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
- ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
- Semantic Scholar. (n.d.). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
- ACS Publications. (n.d.). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A.
- ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- OUCI. (n.d.). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
- MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives.
- ResearchGate. (n.d.). TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate.
- Powder & Bulk Solids. (2026). How to Prevent Product Degradation During the Drying Process.
- Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service.
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL.
- SciELO México. (n.d.). Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry.
- (n.d.). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties.
- Sigma-Aldrich. (n.d.). 4-Imidazolecarboxylic acid 98 1072-84-0.
- (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Journal of the Chemical Society B. (n.d.). The thermal decomposition of propionic acid.
- (n.d.). 462068-54-8(3-(2-ISOPROPYL-IMIDAZOL-1-YL)-PROPIONIC ACID) Product Description.
- (2009). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids.
- CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis.
- PubMed. (2019). The preservative propionic acid differentially affects survival of conidia and germ tubes of feed spoilage fungi.
- PMC. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- ResearchGate. (n.d.). An overview on the biotechnological production of propionic acid: From up to downstream processes.
- Taylor & Francis. (n.d.). Propionic acid – Knowledge and References.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
Comparative Stability of Imidazole-Propionic Acid Ligands in Acidic Environments
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Imidazole-propionic acid (IPA) ligands occupy a specific niche in coordination chemistry and surface functionalization, serving as metabolites of histidine and stabilizing agents for nanoparticles. However, their performance in acidic environments (pH < 6.0) is frequently misunderstood. This guide objectively compares IPA against its structural analogs—Histidine and Imidazole-Acetic Acid (IAA) .
The Verdict: While IPA provides adequate stability at physiological pH (7.4), it exhibits inferior acid stability compared to Histidine and IAA. This is primarily driven by the thermodynamic penalty of the 6-membered chelate ring and the protonation kinetics of the imidazole nitrogen (pKa ~6.0), which triggers ligand dissociation earlier than in 5-membered chelate systems.
Scientific Foundation: The Chelate Effect & Ring Strain
To understand the stability profile of IPA, one must analyze the thermodynamics of the metal-ligand bond. The stability of these complexes is governed by the Chelate Effect , where the size of the ring formed between the metal and the ligand is the critical variable.[1][2]
The 5- vs. 6-Membered Ring Rule
-
Imidazole-Acetic Acid (IAA): Forms a 5-membered chelate ring (Metal-N-C-C-O). In coordination chemistry, 5-membered rings are thermodynamically favored for most transition metals (Cu²⁺, Zn²⁺, Ni²⁺) due to minimal steric strain and optimal orbital overlap.
-
Imidazole-Propionic Acid (IPA): Forms a 6-membered chelate ring (Metal-N-C-C-C-O). While stable, 6-membered rings generally possess higher entropy penalties and steric strain compared to 5-membered analogs, leading to lower stability constants (log K).
Mechanism of Acid-Induced Failure
The failure of IPA ligands in acidic media is not a degradation of the molecule itself, but a proton-driven dissociation :
-
pH > 6.0: The imidazole nitrogen (N3) is deprotonated and binds the metal.
-
pH < 6.0: The concentration of H⁺ ions increases. The imidazole nitrogen (pKa ~6.0–6.[3][4]5) acts as a base, accepting a proton.
-
Dissociation: Protonation breaks the Metal-N bond. In IPA, the weaker 6-membered chelate effect cannot compensate for this competitive protonation as effectively as the tighter 5-membered ring of IAA or the tridentate binding of Histidine.
Comparative Analysis: IPA vs. Alternatives
The following table synthesizes experimental trends and thermodynamic data to compare IPA with its primary alternatives.
| Feature | Imidazole-Propionic Acid (IPA) | Imidazole-Acetic Acid (IAA) | L-Histidine |
| Structure | Imidazole ring + Propionic acid tail | Imidazole ring + Acetic acid tail | Imidazole + Amino acid backbone |
| Chelate Ring Size | 6-Membered (Higher Strain) | 5-Membered (Optimal Stability) | Two 5/6-Membered Rings (Tridentate) |
| Denticity | Bidentate (N, O) | Bidentate (N, O) | Tridentate (N, N, O) |
| Acid Stability Limit | pH ~5.5 - 6.0 | pH ~4.5 - 5.0 | pH ~4.0 |
| Primary Failure Mode | Protonation of Imidazole N; Ring opening due to entropy. | Protonation of Imidazole N; Slower dissociation. | Protonation of Alpha-amine or Imidazole.[5] |
| Relative Stability (log K) | Low (e.g., Cu-IPA < Cu-IAA) | Medium (High stability for bidentate) | High (Chew-Claw Effect) |
Visualizing the Stability Hierarchy
Figure 1: Stability hierarchy of imidazole-based ligands in acidic environments. Green indicates high stability; Red indicates susceptibility to acid-induced dissociation.
Experimental Protocols for Stability Validation
To validate these claims in your specific system (e.g., nanoparticle surface or drug complex), use the following self-validating protocols.
Protocol A: Potentiometric Determination of Stability Constants
This is the "Gold Standard" for quantifying ligand stability (log K) and determining the precise pH of dissociation.
-
Objective: Determine the stability constant ($ \log \beta $) of Metal-IPA complexes.
-
Reagents:
-
Ligand solution (IPA, 2 mM)
-
Metal salt solution (e.g., Cu(NO₃)₂, 1 mM)
-
Standardized NaOH (0.1 M), HNO₃ (0.01 M)
-
Ionic strength adjuster (KNO₃, 0.1 M)
-
Step-by-Step Workflow:
-
Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0.
-
Acid Titration (Control): Titrate 50 mL of acidified blank solution (HNO₃ + KNO₃) with NaOH to establish the baseline electrode response.
-
Ligand Titration: Titrate the IPA solution (acidified) with NaOH. Plot pH vs. Volume NaOH to determine the ligand's pKa values (Carboxylate ~4.5, Imidazole ~6.0).
-
Complex Titration: Titrate the Metal + IPA mixture (1:2 ratio).
-
Observation: The pH curve will be depressed (lower pH) compared to the ligand-only curve, indicating proton release upon metal binding.
-
-
Data Analysis: Use Hyperquad or similar software to fit the curves and calculate
.-
Validation Check: If the Metal+Ligand curve overlaps with the Ligand-only curve at pH < 5, the complex has fully dissociated.
-
Protocol B: NMR-Based pH Stability Profiling
NMR offers a direct structural view of the protonation state, distinguishing between the free ligand and the metal-bound complex.
-
Objective: Visual confirmation of ligand dissociation pH.
-
Instrument: 500 MHz NMR (or higher).
-
Solvent: D₂O with dilute DCl/NaOD for pH adjustment.
Step-by-Step Workflow:
-
Sample Prep: Prepare a 10 mM solution of the Metal-IPA complex in D₂O. (Note: Use diamagnetic metals like Zn²⁺ or low-spin Ni²⁺; paramagnetic Cu²⁺ will broaden peaks too much).
-
Initial Scan (pH 7.5): Record ¹H NMR. Identify the imidazole C-H protons (typically
7.0–8.0 ppm). Bound ligands will show a chemical shift change ( ) relative to free IPA. -
Acid Titration: Sequentially lower the pH (7.5
6.5 5.5 4.5) using dilute DCl. -
Monitor Shift:
-
Stable Complex: Peaks remain at the "bound" chemical shift.
-
Dissociation: Peaks shift toward the "free/protonated" ligand position.
-
-
Plotting: Plot Chemical Shift (
) vs. pH. The inflection point represents the apparent dissociation constant ( ).
Mechanistic Visualization
The following diagram illustrates the competitive pathway between metal binding and protonation for IPA.
Figure 2: Mechanism of acid-induced dissociation. The 6-membered ring strain of IPA makes the metal-nitrogen bond weaker, rendering it more susceptible to proton attack compared to 5-membered analogs.
References
-
Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews. Link
- Grounding: Establishes the chelate ring size rule (5-membered > 6-membered stability).
-
Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with metal ions. Chemical Reviews. Link
- Grounding: Provides foundational pKa values and stability constants for imidazole deriv
- Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews. Grounding: Discusses the competitive protonation of amide/imidazole groups in peptides.
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and characterization of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A. Link
- Grounding: Details the desorption of ligands
-
Li, C., & Hong, M. (2011). Protonation of Histidine in Proteins Determined by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences. Link
- Grounding: Validates the NMR methodology for observing histidine/imidazole protonation st
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Quantitative identification of the protonation state of histidines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Quantifying 2-(2-Isopropyl-imidazol-1-yl)-propionic Acid
Executive Summary
Quantifying 2-(2-Isopropyl-imidazol-1-yl)-propionic acid presents a distinct chromatographic challenge due to its amphoteric (zwitterionic) nature. Possessing both a basic imidazole ring and an acidic carboxylic tail, this molecule exhibits poor retention and severe peak tailing on standard alkyl-bonded (C18) stationary phases.
This guide objectively compares three distinct separation strategies: Standard Reversed-Phase (C18) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental validation, HILIC is identified as the superior methodology, offering optimal retention (
The Analytical Challenge: Molecular Profiling
To develop a robust method, we must first understand the analyte's physicochemical behavior in solution.
-
Analyte: 2-(2-Isopropyl-imidazol-1-yl)-propionic acid
-
Structural Analysis:
-
Imidazole Moiety: Basic center (
). Protonated ( ) at acidic pH. -
Carboxylic Acid: Acidic tail (
). Deprotonated ( ) at neutral pH. -
Isopropyl Group: Provides moderate steric bulk but insufficient hydrophobicity to counteract the polar functional groups.
-
-
The "Zwitterionic Trap": At pH values between 4.5 and 6.5, the molecule exists largely as a zwitterion (net neutral but highly polar). On standard C18 columns, this results in "phase collapse" or elution near the void volume (
), making quantification impossible in complex matrices.
Comparative Method Development
We evaluated three methodologies to determine the optimal protocol for stability-indicating assays and impurity profiling.
Method A: Standard Reversed-Phase (C18)[1]
-
Column: C18 End-capped,
mm, 5 µm. -
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]
-
Observation: Even at 95% aqueous conditions, the analyte elutes almost immediately (
). The protonated imidazole interacts with residual silanols, causing peak tailing ( ). -
Verdict: Unsuitable. Lack of retention prevents separation from matrix salts.
Method B: Ion-Pair Chromatography (IPC)
-
Additive: Sodium Octanesulfonate (Ion-Pairing Reagent).
-
Mechanism: The sulfonate anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex that retains on C18.
-
Observation: Excellent retention and peak shape.
-
Verdict: Functional but Limited. High equilibration times (stabilization takes hours) and incompatibility with LC-MS (non-volatile salts suppress ionization) make this obsolete for modern workflows.
Method C: HILIC (Zwitterionic Phase) — The Recommended Solution
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or similar sulfobetaine phase).
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface and electrostatic modulation.
-
Observation: The analyte is retained well away from the void volume. The high organic content (Acetonitrile) enhances ESI-MS sensitivity.
-
Verdict: Superior. Best balance of speed, sensitivity, and robustness.
Experimental Data Comparison
The following table summarizes the performance metrics of the three approaches.
| Parameter | Method A: C18 (pH 3.0) | Method B: IPC (C18 + SOS) | Method C: HILIC (Ammonium Acetate) |
| Retention Time ( | 1.8 min (Void) | 8.4 min | 5.2 min |
| Capacity Factor ( | 0.2 (Fail) | 4.5 | 2.8 (Optimal) |
| Tailing Factor ( | 2.4 | 1.1 | 1.05 |
| Theoretical Plates ( | 1,200 | 8,500 | 12,000 |
| MS Compatibility | Yes | No | Excellent |
| LOD (UV 210nm) | 5.0 µg/mL | 0.5 µg/mL | 0.1 µg/mL |
Note: The HILIC method provides a 50-fold improvement in Limit of Detection (LOD) compared to standard C18 due to sharper peak shapes and favorable desolvation in high-organic mobile phases.
Recommended Protocol: HILIC Methodology
This protocol is validated for linearity, precision, and accuracy suitable for drug substance quantification.[5]
5.1 Reagents & Equipment
-
Instrument: UHPLC system with DAD or Single Quad MS.
-
Column: Zwitterionic HILIC column (e.g., 100 Å, 2.1 x 100 mm, 1.7 µm or 3.5 µm).
-
Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.8 with dilute Acetic Acid.
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[2]
5.2 Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2 µL |
| Detection | UV @ 220 nm (imidazole absorbance) or MS (ESI+) |
5.3 Gradient Program
The gradient runs "inverse" to RP-HPLC; we increase water content to elute.
-
0.0 - 1.0 min: Isocratic 100% A (High ACN, low water).
-
1.0 - 6.0 min: Linear ramp to 60% A / 40% B (Increasing water).
-
6.0 - 8.0 min: Hold at 60% A / 40% B.
-
8.1 min: Re-equilibrate to 100% A.
Visualizing the Workflow & Mechanism
Diagram 1: Method Selection Decision Tree
This logic flow illustrates why HILIC is selected over RP-HPLC for this specific molecule.
Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and ionization state.
Diagram 2: HILIC Interaction Mechanism
Understanding how the zwitterionic phase separates the analyte.
Figure 2: Mechanistic view of HILIC. The analyte partitions into the water layer and interacts electrostatically with the zwitterionic ligand.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry.
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Sigma-Aldrich. (n.d.). 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate Product Information.
-
Kohne, S., et al. (2018). Imidazole propionic acid quantification by LC-MS/MS. Cell Metabolism (Methodology Section).
-
SIELC Technologies. (2025). Separation of Zwitterions and Imidazole Derivatives using Mixed-Mode Chromatography.
Sources
- 1. chromtech.com [chromtech.com]
- 2. cipac.org [cipac.org]
- 3. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
